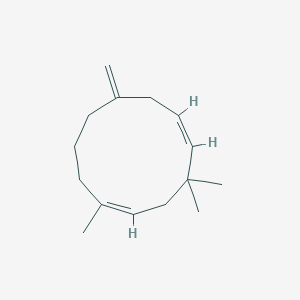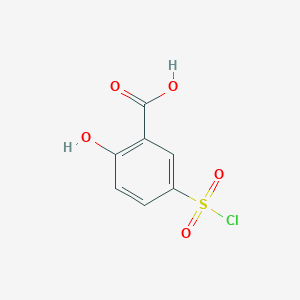
Obliquin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of obliquin involves several steps. One of the primary methods includes the etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide, resulting in 6-hydroxy-7-(3,3-dimethylallyloxy)coumarin . This compound is identical to the natural coumarin, prenyletin. Further epoxidation of prenyletin acetate produces an oxide, which is then transformed into the acetate of oxobutoxycoumarin and subsequently hydrolyzed to form a hemiketal
Analyse Chemischer Reaktionen
Obliquin undergoes various chemical reactions, including:
Oxidation: Epoxidation of prenyletin acetate to form an oxide.
Reduction: Alkaline hydrolysis of the oxide leads to the formation of racemic alcohol.
Substitution: Etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide.
Common reagents used in these reactions include hydrobromic acid, sodium iodide, and dimethyl sulphoxide . Major products formed from these reactions include hydrobromide, hemiketal, and racemic alcohol .
Wissenschaftliche Forschungsanwendungen
Obliquin has several scientific research applications:
Wirkmechanismus
The exact mechanism of action of obliquin is not well-documentedFor instance, they may inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Obliquin is unique due to its specific phenylated coumarin structure. Similar compounds include:
Prenyletin: A natural coumarin identical to one of the intermediates in this compound synthesis.
6,7-Dihydroxycoumarin: A precursor in the synthesis of this compound.
Oxobutoxycoumarin: Another intermediate in the synthesis of this compound.
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1 |
InChI-Schlüssel |
DUECABXXAMFFBH-CYBMUJFWSA-N |
SMILES |
CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Isomerische SMILES |
CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Kanonische SMILES |
CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![16-nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione](/img/structure/B94316.png)



